molecular formula C12H24O11 B8234482 (2S,3R,4R,5S)-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,5,6-pentol

(2S,3R,4R,5S)-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,5,6-pentol

Cat. No.: B8234482
M. Wt: 344.31 g/mol
InChI Key: VQHSOMBJVWLPSR-VIHHRPJZSA-N
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Description

The compound (2S,3R,4R,5S)-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,5,6-pentol is a complex carbohydrate derivative. It is characterized by multiple hydroxyl groups and a glycosidic linkage, making it a polyol with significant biological and chemical relevance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves the protection and deprotection of hydroxyl groups, glycosylation reactions, and the use of various catalysts and reagents. One common method includes:

    Protection of Hydroxyl Groups: Using protecting groups such as acetyl or benzyl groups to protect the hydroxyl functionalities.

    Glycosylation: The key step involves the formation of the glycosidic bond. This can be achieved using glycosyl donors and acceptors in the presence of a catalyst like silver triflate or boron trifluoride etherate.

    Deprotection: Removal of the protecting groups to yield the final product. This can be done using acidic or basic conditions depending on the protecting groups used.

Industrial Production Methods

Industrial production of this compound may involve enzymatic synthesis due to its specificity and mild reaction conditions. Enzymes such as glycosyltransferases can be employed to catalyze the formation of the glycosidic bond, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups can be oxidized to form aldehydes, ketones, or carboxylic acids using oxidizing agents like pyridinium chlorochromate or potassium permanganate.

    Reduction: Reduction of the compound can lead to the formation of alditols using reducing agents such as sodium borohydride.

    Substitution: Hydroxyl groups can be substituted with other functional groups using reagents like tosyl chloride or mesyl chloride.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Tosyl chloride, mesyl chloride.

Major Products

    Oxidation: Aldehydes, ketones, carboxylic acids.

    Reduction: Alditols.

    Substitution: Tosylates, mesylates.

Scientific Research Applications

This compound has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycoconjugates.

    Biology: Studied for its role in cellular processes and as a substrate for various enzymes.

    Medicine: Investigated for its potential therapeutic properties, including its role in drug delivery systems.

    Industry: Utilized in the production of biodegradable polymers and as a stabilizer in food products.

Mechanism of Action

The compound exerts its effects primarily through its interaction with enzymes and receptors. The multiple hydroxyl groups allow for hydrogen bonding and interactions with active sites of enzymes, influencing various biochemical pathways. Its glycosidic linkage is crucial for its recognition and processing by glycosidases and glycosyltransferases.

Comparison with Similar Compounds

Similar Compounds

    D-Glucose: A simple monosaccharide with similar hydroxyl functionalities.

    Sucrose: A disaccharide with a glycosidic linkage.

    Maltose: Another disaccharide with a different glycosidic bond configuration.

Uniqueness

The uniqueness of (2S,3R,4R,5S)-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,5,6-pentol lies in its specific stereochemistry and the presence of multiple hydroxyl groups, which confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

(2S,3R,4R,5S)-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,5,6-pentol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O11/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h4-21H,1-3H2/t4-,5-,6+,7+,8+,9-,10+,11+,12+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQHSOMBJVWLPSR-VIHHRPJZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC(C(CO)O)C(C(CO)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@H]([C@H](CO)O)[C@@H]([C@H](CO)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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